molecular formula C8H7Br2Cl B12841157 4-Chloro-3,5-dibromo-o-xylene

4-Chloro-3,5-dibromo-o-xylene

Cat. No.: B12841157
M. Wt: 298.40 g/mol
InChI Key: RNLKJCHNTFVXLD-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromo-o-xylene is a polyhalogenated aromatic building block of high interest in synthetic organic chemistry and materials science research. Its structure, featuring both chloro- and bromo-substituents on the o-xylene backbone, allows for selective and sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This makes it a valuable precursor for constructing complex organic molecules, including ligands for catalysis, monomers for polymers, and advanced intermediates in pharmaceutical development. Researchers utilize this compound to develop new synthetic methodologies and create molecular architectures with tailored properties. As a reagent, it is often employed in the synthesis of more complex chemical entities where the differential reactivity of the halogen atoms can be exploited. For example, the bromine atoms, typically more reactive than chlorine, can be targeted for modification first, allowing for step-wise synthesis. Handling should adhere to strict safety protocols for halogenated compounds. This product is intended for research and manufacturing applications only and is not intended for diagnostic or therapeutic use, or for any other form of human or animal consumption. The specific applications, mechanism of action, and research value described are representative and should be verified by the researcher for their specific use case.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.40 g/mol

IUPAC Name

1,3-dibromo-2-chloro-4,5-dimethylbenzene

InChI

InChI=1S/C8H7Br2Cl/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3

InChI Key

RNLKJCHNTFVXLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3,5 Dibromo O Xylene and Analogues

Strategies for Regioselective Polyhalogenation of o-Xylene (B151617) Cores

Halogen-Halogen Exchange Reactions for Tuned Substitution Patterns

Halogen-halogen exchange reactions offer a pathway to introduce a different halogen atom onto an already halogenated aromatic ring, allowing for the synthesis of mixed-halogenated compounds. This type of reaction involves the replacement of one halogen atom with another. An example is the reaction of an aryl halide with a metal halide, where the halide on the aromatic ring is exchanged. While less common for direct modification of o-xylene's halogenation pattern, related principles are seen in reactions where a halogen is replaced by another functional group, which can then be converted to a different halogen in a subsequent step.

Multi-Step Synthesis Strategies for Controlled Halogenation

To achieve a specific polysubstituted pattern like that in 4-chloro-3,5-dibromo-o-xylene, a multi-step synthesis is often necessary. This approach allows for the sequential and controlled introduction of each halogen atom, taking into account the directing effects of the substituents present at each stage.

A plausible multi-step synthesis for this compound could start with the controlled chlorination of o-xylene to produce 4-chloro-o-xylene (B146410). The directing effects of the methyl groups and the chlorine atom would then guide the subsequent bromination steps. The chlorine atom at the 4-position and the two methyl groups at the 1- and 2-positions would direct incoming electrophiles (bromine) to the 3- and 5-positions. A related multi-step synthesis has been described for α'-bromo-4-chloro-3,5-dinitro-o-xylene, which involves the nitration of 4-chloro-o-toluic acid, followed by reduction and subsequent bromination. prepchem.com This demonstrates the utility of multi-step sequences in constructing highly substituted xylene derivatives.

Data Tables

Table 1: Comparison of Catalytic Systems for o-Xylene Halogenation

Catalyst SystemHalogenating AgentProduct(s)Key Features
Fe/I₂ orgsyn.orgBr₂4-Bromo-o-xylene (B1216868)Can produce dibromo-byproducts. orgsyn.org
FeCl₃/Substituted Thianthrene google.comCl₂4-Chloro-o-xylene, 3-Chloro-o-xyleneFavors the formation of 4-chloro-o-xylene. google.com
ZrCl₄ lookchem.comNCS/NBSChloroarenes/BromoarenesHigh selectivity under mild conditions. lookchem.com
Elemental Sulfur (S₈) nih.govNCS/NBSChloroarenes/BromoarenesEffective for less-reactive aromatics. nih.gov
Copper(II) Halide beilstein-journals.orgnih.govNXSo-Haloanilines (with directing group)C-H bond activation strategy. beilstein-journals.orgnih.gov

Precursor Derivatization and Functional Group Interconversions

The modification of precursors and the interconversion of functional groups are fundamental strategies in organic synthesis, allowing for the creation of diverse molecular architectures from common starting materials. For halogenated o-xylenes, these transformations are key to accessing a wide range of derivatives.

Conversion of Brominated o-Xylenes to Other Functionalized Aromatic Systems (e.g., Nitriles)

The transformation of brominated o-xylenes into aryl nitriles is a valuable synthetic step, as the nitrile group can be further converted into amines, carboxylic acids, and other functionalities. acs.org This conversion can be achieved through several methods, ranging from classical reactions to modern catalytic systems.

The Rosenmund-von Braun reaction is a traditional method that involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.orgnumberanalytics.com However, this procedure typically requires harsh conditions, with temperatures often exceeding 150-250 °C, which can limit its applicability with sensitive substrates. thieme-connect.de Recent advancements have shown that additives like L-proline can promote the reaction at lower temperatures (80–120 °C), improving its functional-group compatibility. thieme-connect.de

Palladium-catalyzed cyanation has emerged as a more versatile and milder alternative. acs.org These methods display greater functional group tolerance and often proceed under less demanding conditions. nih.gov A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst. nih.gov To circumvent this and to address the high toxicity of many cyanide sources, researchers have developed protocols using safer, non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]), a common food additive. nih.gov These reactions can be effectively carried out using various palladium sources and ligands, with some protocols even operating in aqueous solvent systems, which aligns with green chemistry principles. nih.govacs.org

Below is a table summarizing various palladium-catalyzed systems for the cyanation of aryl bromides, which are applicable to precursors like 4-bromo-o-xylene.

Catalyst / LigandCyanide SourceSolventTemp. (°C)YieldRef.
Pd₂(dba)₃ / t-Bu₃PBu₃SnCN / KCNAcetonitrile80High acs.org
Pd/C / dppfZn(CN)₂DMAC110up to 98% organic-chemistry.org
Pd(OAc)₂ / variousK₄[Fe(CN)₆]·3H₂ODMF40Excellent thieme-connect.de
Palladacycle P1 / L1K₄[Fe(CN)₆]·3H₂ODioxane / Water100High nih.gov
Pd(OAc)₂ / SPhosKCNt-BuOH / Water23-40High acs.org

Sequential Halogenation and Cross-Coupling Strategies

The synthesis of a specifically substituted polyhalogenated aromatic compound like this compound requires a carefully planned sequence of halogenation reactions, governed by the directing effects of the substituents on the aromatic ring.

A plausible synthetic route would begin with the electrophilic chlorination of o-xylene. The two methyl groups are activating and ortho-, para-directing, leading to a mixture of two primary products: 3-chloro-o-xylene and 4-chloro-o-xylene. google.com The separation of these isomers can be challenging due to their very similar boiling points. google.comgoogleapis.com However, specialized methods, such as reacting the mixture with a bulky alkylating agent that selectively reacts with the 3-chloro isomer, allow for the subsequent separation by distillation. google.com Catalyst systems have also been developed to improve the regioselectivity of the chlorination, favoring the formation of the desired 4-chloro-o-xylene precursor. google.com

The second step is the dibromination of 4-chloro-o-xylene. The regioselectivity of this reaction is determined by the combined directing effects of the two methyl groups and the chlorine atom.

The methyl group at C-1 directs incoming electrophiles to the ortho (C-6) and para (C-4, blocked) positions.

The methyl group at C-2 directs to its ortho (C-3) and para (C-5) positions.

The chlorine atom at C-4, though deactivating, is also an ortho-, para-director, pointing to the C-3 and C-5 positions.

The directing effects of the C-2 methyl group and the C-4 chloro group are synergistic, strongly activating the C-3 and C-5 positions for electrophilic attack. Therefore, the bromination of 4-chloro-o-xylene is expected to proceed with high regioselectivity to yield the target compound, this compound.

Once polyhalogenated systems are formed, sequential cross-coupling reactions can be employed for further functionalization. The site-selectivity of these reactions on molecules with multiple, different halogens is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This difference allows for the selective reaction at one position while leaving the others intact for subsequent transformations.

Advancement of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of halogenated aromatic compounds.

Solvent-Free and Aqueous Reaction Environments

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. Halogenation reactions have traditionally been performed in solvents like chlorinated hydrocarbons.

Recent research has demonstrated the feasibility of performing these reactions in more environmentally benign media. Oxidative bromination of o-xylene, for instance, can be conducted in an aqueous solution using an alkali-metal bromate (B103136) as the oxidizing agent, which can reduce waste while maintaining high yields. google.com The mechanism of bromination in water is complex, involving multiple reactive bromine species such as HOBr, Br₂, and H₂OBr⁺, whose relative contributions depend on factors like pH and the presence of other ions. nsf.govrsc.org Free-radical bromination of alkyl-substituted aromatics has also been achieved in water, using hydrogen peroxide as a clean oxidant. wikipedia.org

Solvent-free reactions represent another significant green advancement. The palladium-catalyzed C-H functionalization and halogenation of anilides with copper(II) chloride has been successfully performed under solvent-free conditions, showcasing a path to reduce solvent use dramatically. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. youtube.com

Classical electrophilic aromatic substitution (EAS) reactions, such as the halogenation of an aromatic ring with Br₂, are characterized by poor atom economy. scranton.edu In this reaction, for every mole of the desired brominated product, one mole of hydrogen bromide (HBr) is generated as a byproduct.

Calculation of Atom Economy for Bromination of 4-chloro-o-xylene:

The reaction is: C₈H₉Cl + 2 Br₂ → C₈H₇Br₂Cl + 2 HBr

CompoundFormulaMolar Mass ( g/mol )
Reactants
4-Chloro-o-xyleneC₈H₉Cl140.61
BromineBr₂159.81
Total Mass of Reactants 140.61 + 2 * 159.81 = 450.23
Products
Desired Product:
This compoundC₈H₇Br₂Cl298.40
Byproduct:
Hydrogen BromideHBr80.91

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100 Atom Economy = (298.40 / 450.23) * 100 = 66.3%

This calculation shows that approximately one-third of the reactant mass is converted into the HBr byproduct, highlighting the inherent inefficiency of this substitution reaction. nih.gov In contrast, addition reactions, where all reactant atoms are incorporated into the product, have a theoretical atom economy of 100%. youtube.com

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactivity of Polyhalogenated o-Xylenes

The reactivity of an aromatic ring towards electrophiles is fundamentally controlled by the nature of the substituents attached to it. In the case of polyhalogenated o-xylenes such as 4-Chloro-3,5-dibromo-o-xylene, the combined electronic effects of both activating methyl groups and deactivating halogen groups create a nuanced reactivity profile.

The two methyl groups of the o-xylene (B151617) core are activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). libretexts.org They donate electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orguci.edu Methyl groups are ortho, para-directors, preferentially directing incoming electrophiles to the positions adjacent and opposite to them.

Conversely, halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the arenium ion and slows the reaction rate. libretexts.orguci.edu However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. uci.edu

In this compound, the aromatic ring is heavily substituted. The two methyl groups at positions 1 and 2 activate the ring, while the chlorine at position 4 and the two bromines at positions 3 and 5 strongly deactivate it. The net effect is a significant deactivation of the ring towards electrophilic attack, making any substitution reaction much slower than for o-xylene or even toluene. rsc.orgrsc.org The only available position for substitution is C6. The regioselectivity is therefore fixed, and the discussion centers on the reaction rate.

The table below illustrates the relative reactivity of various methylated benzenes towards chlorination, providing a basis to qualitatively predict the low reactivity of this compound.

Table 1: Relative Rates of Chlorination for Substituted Benzenes

CompoundRelative Rate of Chlorination (vs. Benzene)Key Substituent Effects
Benzene1Baseline
Toluene350Activating (-CH₃)
o-Xylene~4500Strongly Activating (two -CH₃)
Chlorobenzene (B131634)0.033Deactivating (-Cl)
This compoundExtremely Low (Predicted)Two activating -CH₃ groups, Three strongly deactivating halogen groups

The mechanism for electrophilic aromatic substitution on this compound follows the general two-step pathway. uci.edumasterorganicchemistry.com

Deprotonation : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

Polyhalogenation occurs when the aromatic ring remains sufficiently activated after the first substitution. uci.edu However, given that this compound is already heavily halogenated and thus deactivated, further electrophilic substitution at the final C6 position would be exceptionally difficult and require harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, aryl halides are generally unreactive under standard conditions. quora.comlibretexts.org

Aryl halides like this compound are resistant to nucleophilic attack for two primary reasons:

Bond Strength and Hybridization : The carbon-halogen bond in an aryl halide involves an sp²-hybridized carbon. This bond is stronger and shorter than the C-X bond in an sp³-hybridized alkyl halide, making it more difficult to break. quora.com

Electron Repulsion : The electron-rich π-system of the aromatic ring repels the incoming electron-rich nucleophile, hindering its approach to the carbon atom. libretexts.orgdoubtnut.com

Reactions can be forced to occur but typically require extreme conditions of high temperature and pressure. libretexts.org For instance, the conversion of chlorobenzene to phenol (B47542) requires conditions of approximately 200°C and 200 atmospheres. libretexts.org For this compound, with its increased steric hindrance and multiple halogen substituents, even more forcing conditions would likely be necessary.

SNAr reactions are greatly facilitated when strong electron-withdrawing groups (such as -NO₂) are positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.org this compound lacks such powerful activating groups; its methyl groups are electron-donating, and halogens, while inductively withdrawing, are not considered strong activators for SNAr. Therefore, it reacts via an "unactivated" pathway, which is inherently slow.

The mechanism for activated SNAr proceeds via an addition-elimination pathway: libretexts.org

Addition : The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged, non-aromatic intermediate (a Meisenheimer complex). This is the rate-determining step. libretexts.org

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

In this mechanism, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative halogen's ability to polarize the C-X bond and make the carbon more electrophilic. stackexchange.comyoutube.com This is the opposite of the trend seen in SN1/SN2 reactions, where leaving group ability (I > Br > Cl > F) is dominant.

Table 2: Relative Reactivity of Aryl Halides in Activated SNAr

Aryl Halide (Ar-X)Relative RateGoverning Factor
Ar-FHighestElectronegativity of the halogen, which polarizes the C-X bond and facilitates the initial nucleophilic attack (rate-determining step). youtube.com
Ar-Cl
Ar-Br
Ar-ILowest

For this compound, this trend implies that under forcing SNAr conditions, the C-Cl bond would be preferentially targeted by a nucleophile over the C-Br bonds, assuming an addition-elimination mechanism is operative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. For a polyhalogenated compound like this compound, the key challenge and opportunity lie in achieving selective coupling at one of the halogen positions.

In many of the most common cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, the first step of the catalytic cycle is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.

Consequently, it is possible to achieve high selectivity for the reaction at the more reactive C-Br bonds over the less reactive C-Cl bond. By carefully choosing the catalyst, ligands, and reaction conditions, one can selectively couple a partner at the 3- and 5-positions (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations. This selective reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise functionalization of polyhalogenated aromatic platforms.

The table below provides a representative example of conditions used for the selective cross-coupling of a bromo-chloro substituted arene, illustrating the principles that would apply to this compound.

Table 3: Example Conditions for Selective Suzuki-Miyaura Cross-Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventSelectivity
1-Bromo-4-chlorobenzeneArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterHigh selectivity for coupling at the C-Br bond
This compound (Predicted)Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄)Aqueous base (e.g., K₂CO₃)DME or ToluenePredicted high selectivity for coupling at the two C-Br bonds over the C-Cl bond.

Suzuki-Miyaura Coupling and its Applicability to Dibrominated/Chlorinated Aromatics

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. For substrates like this compound, the selective coupling at the more reactive C-Br bonds over the C-Cl bond is a critical consideration.

Typically, the oxidative addition of a palladium(0) catalyst to an aryl halide is the rate-determining step, and the bond dissociation energy of the carbon-halogen bond plays a crucial role. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction. Research on similar polyhalogenated aromatic compounds has consistently shown that the selective coupling of arylboronic acids at the bromine-substituted positions can be achieved with high efficiency.

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Suzuki-Miyaura coupling on dibrominated and chlorinated aromatics allow for a predictive understanding of its behavior. It is anticipated that under standard Suzuki-Miyaura conditions, using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor with a suitable phosphine (B1218219) ligand, and a base, the reaction with an arylboronic acid would proceed selectively at the 3- and 5-bromo positions.

A hypothetical reaction scheme would involve the stepwise or simultaneous replacement of the bromine atoms, leading to the formation of new aryl-aryl bonds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in controlling the extent of the reaction and preventing undesired side reactions, such as the cleavage of the C-Cl bond.

Other Palladium- and Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura coupling, this compound is a potential substrate for a range of other palladium- and copper-catalyzed cross-coupling reactions. These reactions offer routes to introduce diverse functionalities onto the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. Given the higher reactivity of the C-Br bonds, a selective Sonogashira coupling with an alkyne would be expected to occur at the 3- and 5-positions of this compound, leaving the C-Cl bond intact under carefully controlled conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. It is foreseeable that this compound could undergo selective amination at the bromo-positions when treated with an amine in the presence of a suitable palladium catalyst and a strong base.

Copper-Catalyzed Reactions: Copper-based catalysts are often employed for the formation of carbon-heteroatom bonds, such as in Ullmann-type reactions. For instance, copper-catalyzed cyanation could potentially be used to introduce nitrile groups at the bromo-positions of the xylene ring.

The table below summarizes the expected reactivity of this compound in various cross-coupling reactions based on the known reactivity of similar polyhalogenated aromatic compounds.

Reaction TypeExpected Reactive Site(s)Catalyst System (Example)Potential Product Type
Suzuki-Miyaura CouplingC3-Br, C5-BrPd(PPh₃)₄, BaseArylated Xylene
Sonogashira CouplingC3-Br, C5-BrPdCl₂(PPh₃)₂, CuI, Amine BaseAlkynylated Xylene
Buchwald-Hartwig AminationC3-Br, C5-BrPd₂(dba)₃, Ligand, BaseAminated Xylene
Copper-Catalyzed CyanationC3-Br, C5-BrCuCNCyanated Xylene

Radical and Photo-Induced Reactivity Studies

The investigation of radical and photo-induced reactions of halogenated aromatic compounds can unveil alternative synthetic pathways and provide insights into their electronic properties.

Radical Reactions: The benzylic methyl groups of this compound are potential sites for radical substitution reactions. For example, under radical conditions initiated by light or a radical initiator like AIBN, bromination with N-bromosuccinimide (NBS) would likely lead to the formation of benzylic bromides. The halogen substituents on the aromatic ring can influence the stability of the benzylic radical intermediates and thus the regioselectivity of the reaction.

Photo-Induced Reactivity: Photochemical reactions of aryl halides can lead to the homolytic cleavage of the carbon-halogen bond, generating aryl radicals. The relative bond strengths (C-Br < C-Cl) suggest that under UV irradiation, the C-Br bonds of this compound would be more prone to cleavage than the C-Cl bond. The resulting aryl radicals could then participate in various reactions, such as hydrogen abstraction from the solvent or addition to unsaturated systems. However, without specific experimental data, these remain theoretical possibilities based on established photochemical principles of similar compounds.

Further empirical research is necessary to fully elucidate the specific reactivity patterns and mechanistic details of this compound under these diverse reaction conditions.

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within 4-Chloro-3,5-dibromo-o-xylene. While direct experimental spectra for this specific isomer are not widely published, a detailed analysis can be predicted based on extensive studies of related halogenated xylenes (B1142099). nih.govnih.govnih.gov

The vibrational modes of this compound can be assigned to specific molecular motions. The aromatic ring itself gives rise to several characteristic vibrations, including C-H and C-C stretching and bending modes. The substituents—methyl, chloro, and bromo groups—also have distinct vibrational signatures.

Key expected vibrational modes include:

Aromatic C-H Stretching: The single aromatic C-H bond (at C6) is expected to produce a sharp absorption band in the region of 3050-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups (CH₃) will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected to cause several bands in the 1450-1600 cm⁻¹ region. The substitution pattern will influence the exact position and intensity of these peaks.

Methyl Deformations: Asymmetric and symmetric bending (deformation) modes of the methyl groups will be visible, with characteristic bands around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Br Stretching: Due to the heavier mass of bromine atoms, the C-Br stretching modes occur at lower frequencies, generally in the 500-650 cm⁻¹ range. The presence of two bromine atoms may lead to multiple distinct bands.

A summary of these predicted assignments is provided in the table below.

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3050 - 3100FTIR, Raman
Asymmetric CH₃ Stretch~2960FTIR, Raman
Symmetric CH₃ Stretch~2870FTIR, Raman
Aromatic Ring C=C Stretch1450 - 1600FTIR, Raman
Asymmetric CH₃ Bend~1450FTIR
Symmetric CH₃ Bend (Umbrella)~1380FTIR
In-plane Aromatic C-H Bend1000 - 1300FTIR
Out-of-plane Aromatic C-H Bend800 - 900FTIR
C-Cl Stretch700 - 850FTIR, Raman
C-Br Stretch500 - 650FTIR, Raman

This table is based on predictive analysis from data on analogous halogenated aromatic compounds. nih.govnih.gov

For a molecule like this compound, conformational analysis primarily concerns the orientation of the two methyl groups relative to the benzene ring. While rotation around the C-C single bonds of the methyl groups is generally rapid at room temperature, computational studies on similar molecules have shown that specific, stable conformers can exist. nih.gov

Interpretation of the vibrational spectra, particularly at low temperatures, could reveal the presence of these different conformers. Subtle shifts or splitting in the bands corresponding to methyl group deformations or C-H stretching vibrations might be observed. For instance, different rotational positions of the methyl groups could slightly alter their interaction with the adjacent bulky bromine atoms, leading to distinguishable peaks in a high-resolution spectrum. Comparing experimental FTIR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) is a powerful approach to confirm the most stable conformer and interpret these subtle spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound, providing clear information on the connectivity and chemical environment of each atom.

The highly substituted and asymmetric nature of the molecule leads to a predictable yet information-rich NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there is only one proton directly attached to the aromatic ring at the C6 position. This proton will appear as a singlet, as it has no adjacent protons to couple with. The two methyl groups at C1 and C2 are in different chemical environments due to the asymmetric substitution on the ring and are therefore non-equivalent. This will result in two distinct singlets. The strong electron-withdrawing effects of the halogens will cause the lone aromatic proton to be significantly deshielded and appear downfield.

¹³C NMR Spectroscopy: Due to the molecule's lack of symmetry (C1 point group), all eight carbon atoms are chemically unique and should produce eight distinct signals in the ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents. The carbons bonded directly to the electronegative bromine (C3, C5) and chlorine (C4) atoms will be shifted significantly downfield. The single protonated aromatic carbon (C6) will be identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons will appear in the typical upfield aliphatic region but will have slightly different chemical shifts.

The predicted NMR data is summarized in the tables below.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (C6-H) 7.3 - 7.6 Singlet (s)
Methyl-H (C1-CH₃) 2.3 - 2.5 Singlet (s)

Predicted shifts are relative to TMS in a CDCl₃ solvent, based on data for related xylene derivatives. bmrb.iocarlroth.com

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 135 - 140
C2 135 - 140
C3 125 - 130
C4 130 - 135
C5 125 - 130
C6 130 - 135
C1-CH₃ 18 - 22

This table presents predicted chemical shift ranges for the eight non-equivalent carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure. Correlations would be expected between the methyl protons and the aromatic carbons C1, C2, and C6. Likewise, the lone aromatic proton (H6) would show correlations to carbons C1, C2, C4, and C5, cementing the assignment of the substitution pattern.

The synthesis of polysubstituted aromatic compounds can often lead to a mixture of regioisomers. For example, the bromination and chlorination of o-xylene (B151617) could potentially produce other isomers, such as 3-Chloro-4,5-dibromo-o-xylene. NMR spectroscopy is exceptionally suited to verify the regioisomeric purity. Any other isomer would present a completely different NMR fingerprint, with unique chemical shifts and, in many cases, different proton coupling patterns (e.g., the appearance of doublets or multiplets instead of singlets in the aromatic region). The presence of a single set of sharp, well-defined peaks corresponding to the predicted structure of this compound would confirm its high structural fidelity and purity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, while its fragmentation pattern offers additional structural clues.

For this compound (C₈H₇Br₂Cl), the mass spectrum will be highly characteristic due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). libretexts.org The molecular ion (M⁺) peak will appear as a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which is a definitive signature for a compound containing two bromine atoms and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the precise mass of the molecular ion, enabling the confirmation of the elemental formula (C₈H₇Br₂) to within a few parts per million, distinguishing it from any other compound with the same nominal mass.

The fragmentation of the molecular ion under electron ionization (EI) conditions is expected to follow predictable pathways for alkyl-aryl halides. libretexts.orgwikipedia.org Key fragmentation events would include:

Loss of a methyl radical: A common fragmentation for xylenes is the loss of a methyl group (CH₃•) to form a highly stable substituted benzylium (B8442923) or tropylium (B1234903) cation, [M-15]⁺. This is often the base peak in the spectrum.

Loss of halogen atoms: The cleavage of the carbon-halogen bonds would lead to fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). Due to the two bromine isotopes, the [M-Cl]⁺ fragment will itself be a doublet.

Predicted Mass Spectrometry Fragments

m/z Value (for major isotopes) Identity of Fragment Fragmentation Pathway
316/318/320/322 [C₈H₇³⁵Cl⁷⁹Br₂]⁺ etc. Molecular Ion (M⁺)
301/303/305/307 [C₇H₄³⁵Cl⁷⁹Br₂]⁺ etc. [M - CH₃]⁺
237/239 [C₈H₇³⁵Cl⁷⁹Br]⁺ [M - Br]⁺

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of many-body systems. rsc.org It is particularly effective for studying conjugated systems and molecules containing lone-pair electrons, such as halogenated xylenes (B1142099). nih.gov The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a commonly used hybrid functional that combines accuracy and computational efficiency, making it suitable for calculating molecular structures, vibrational frequencies, and electronic properties. nih.govrsc.org Geometry optimization is a fundamental step in these calculations, aiming to find the lowest energy conformation of the molecule.

The geometry of 4-Chloro-3,5-dibromo-o-xylene is defined by its bond lengths, bond angles, and dihedral angles. The substitution of hydrogen atoms with two methyl groups and three halogen atoms (one chlorine, two bromine) on the benzene (B151609) ring leads to significant structural distortions from an ideal hexagonal benzene ring. nih.gov

The presence of electron-donating methyl groups and electron-withdrawing halogen atoms influences the ring's geometry. nih.gov The C-C bond lengths within the aromatic ring are expected to deviate slightly from the standard 1.39 Å of benzene. The C-Cl and C-Br bond lengths are influenced by the electronegativity and size of the halogen atoms. As the size of the halogen atom increases, the bond length to the carbon of the aromatic ring also increases. nih.gov Therefore, the C-Br bonds will be longer than the C-Cl bond.

The bond angles are also expected to be distorted due to steric hindrance and electronic effects from the bulky bromine atoms and the adjacent methyl and chloro substituents. nih.gov Studies on similar halogenated p-xylenes have shown that halogen substitution tends to enlarge some bond angles within the ring. nih.gov

Table 1: Predicted Bond Parameters for this compound

ParameterBondPredicted Value
Bond LengthC-Cl~1.74 Å
C-Br~1.90 Å
C-C (ring)1.38 - 1.41 Å
C-CH3~1.51 Å
Bond AngleC-C-C (ring)117° - 123°
C-C-Cl~120°
C-C-Br~121°

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule's fundamental modes of vibration. These theoretical predictions are crucial for assigning the bands observed in experimental spectra. ijrte.org

For this compound, characteristic vibrations would include:

C-H stretching: Typically found in the 3000-3100 cm⁻¹ region. ijrte.org

Aromatic C-C stretching: Occurring in the 1400-1600 cm⁻¹ range.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region.

C-Br stretching: Found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data. nih.gov The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
CH₃ Asymmetric Stretch2950 - 3000
CH₃ Symmetric Stretch2850 - 2900
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are powerful tools for predicting the reactivity of a molecule. These descriptors help in identifying which parts of the molecule are likely to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. ijrte.org The MEP surface plots color-coded values of the electrostatic potential onto the molecule's electron density surface.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the electronegative chlorine and bromine atoms.

Blue regions: Indicate positive electrostatic potential, are electron-deficient, and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions: Represent neutral or zero potential.

The MEP map provides insight into how the molecule will interact with other reagents, highlighting the regions of high and low electron density that are crucial for chemical reactions.

Fukui functions are another descriptor used to determine local reactivity. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the most reactive sites for different types of attacks:

Nucleophilic attack (f+) : The most likely site is the atom with the highest f+ value.

Electrophilic attack (f-) : The most reactive site corresponds to the atom with the highest f- value.

Radical attack (f0) : The site with the highest f0 value is the most susceptible.

In related halogenated xylenes, the analysis of Fukui functions, along with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, reveals the specific atoms that are most likely to act as electron donors or acceptors. nih.govnih.gov For this compound, this analysis would pinpoint the reactivity of the individual carbon atoms in the ring and the halogen substituents.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for understanding reaction mechanisms, thermal stability, and selectivity in chemical reactions. Theoretical calculations can provide reliable estimates of BDEs for various bonds within a molecule. nih.gov

In this compound, the BDEs for the C-Cl and C-Br bonds are of particular interest. Generally, the C-Br bond is weaker and has a lower BDE than the C-Cl bond due to the larger size and lower electronegativity of bromine compared to chlorine. nih.gov This suggests that in reactions involving halogen abstraction or cleavage, the C-Br bonds would be more likely to break than the C-Cl bond. Calculations on various halo-heterocycles confirm that C-Br BDEs are consistently lower than C-Cl BDEs.

Table 3: Predicted Bond Dissociation Energies (BDE) for this compound

BondPredicted BDE (kcal/mol)
C-Cl~97-99
C-Br~83-85
C-H (Aromatic)~110-112
C-H (Methyl)~98-100

Natural Bond Orbital (NBO) Analysis

There is no published Natural Bond Orbital (NBO) analysis specifically for this compound. This type of analysis would theoretically provide insights into the intramolecular and intermolecular bonding and interactions. For instance, an NBO analysis of the related compound 3,6-dibromo-p-xylene has been used to understand hyperconjugative interactions and the stability conferred by halogen substituents. However, without a similar study on this compound, details regarding its specific electronic structure, charge distribution, and orbital interactions remain uncharacterized in the scientific literature.

Conformational Landscape Analysis and Potential Energy Surfaces

A conformational landscape analysis and the mapping of potential energy surfaces for this compound have not been reported in available research. Such studies would be crucial for understanding the molecule's flexibility, the rotational barriers of its methyl groups, and the relative stability of different spatial arrangements of its atoms. This information is fundamental for predicting the compound's physical and chemical behavior, but dedicated computational research on this topic is currently absent.

Reaction Mechanism Elucidation through Computational Simulations

No computational simulations elucidating the reaction mechanisms involving this compound have been published. Theoretical studies in this area would be invaluable for predicting its reactivity, understanding the pathways of its potential chemical transformations, and designing synthetic routes. While computational studies on the reaction mechanisms of other halogenated aromatics exist, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric effects of its unique substitution pattern.

Applications in Organic Synthesis As Building Blocks and Intermediates

Precursors for the Construction of Complex Organic Molecules

The presence of multiple halogen substituents on the aromatic ring of 4-Chloro-3,5-dibromo-o-xylene provides a platform for a variety of coupling and substitution reactions, making it a promising precursor for elaborate organic structures.

Synthesis of Phthalocyanine (B1677752) Scaffolds and Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds that have found extensive applications as dyes, pigments, and in materials science. The synthesis of substituted phthalocyanines often begins with appropriately functionalized phthalonitrile (B49051) precursors. While direct synthesis from this compound has not been explicitly documented, the established synthetic routes using similar halogenated xylenes (B1142099) provide a clear blueprint for its potential application.

For instance, 4,5-dibromo-o-xylene is a known precursor for the synthesis of 4,5-disubstituted phthalonitriles. The typical pathway involves the bromination of the methyl groups of 4,5-dibromo-o-xylene to form 1,2-bis(bromomethyl)-4,5-dibromobenzene. This intermediate can then undergo a Rosenmund-von Braun reaction, where the bromo substituents are replaced with cyano groups to yield the corresponding dicyanobenzene derivative. This phthalonitrile is a key building block that can then be subjected to cyclotetramerization to form the phthalocyanine macrocycle.

By analogy, this compound could serve as a starting material for the synthesis of asymmetrically substituted phthalocyanines. The differential reactivity of the bromine and chlorine atoms could allow for selective functionalization, leading to phthalocyanine derivatives with unique electronic and photophysical properties.

Formation of Other Aromatic and Heterocyclic Systems

The reactivity of the halogen atoms in this compound opens avenues for the construction of various other aromatic and heterocyclic systems through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of complex molecules.

Furthermore, the di-bromo functionality could be exploited in the formation of fused ring systems. For example, intramolecular coupling reactions could potentially lead to the formation of novel polycyclic aromatic hydrocarbons or heterocyclic compounds with interesting electronic and structural properties. The presence of the chloro substituent would remain as a handle for further synthetic transformations.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Halogenated aromatic compounds are prevalent motifs in many pharmaceutical and agrochemical agents due to the ability of halogen atoms to modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. While there is no direct evidence of this compound being used as an intermediate for specific drugs or pesticides, its structural features suggest its potential in this area.

The synthesis of various bioactive molecules often involves the use of halogenated building blocks. For example, a patent for the directed chlorination of xylenes highlights the preference for specific isomers, such as 4-chloro-o-xylene (B146410), as intermediates in the preparation of insecticides. thermofisher.com This underscores the importance of the substitution pattern on the xylene ring for biological activity. The unique arrangement of substituents in this compound could, therefore, be leveraged to create novel pharmacophores or toxophores.

Design and Synthesis of Advanced Materials and Functional Molecules

The development of advanced materials with tailored properties is a rapidly growing field of research. Polyhalogenated aromatic compounds are often employed as monomers or building blocks for the synthesis of functional polymers and materials. For example, 4-bromo-o-xylene (B1216868) is utilized in the synthesis of silicon-containing aromatic dianhydrides, which are precursors to heat-resistant polyimide resins. guidechem.com These polymers exhibit excellent thermal stability and are used in high-performance applications.

Given this precedent, this compound could be explored as a monomer for the synthesis of novel halogenated polymers. The presence of three halogen atoms would likely impart properties such as flame retardancy and high refractive index to the resulting materials. Furthermore, the potential for selective functionalization of the bromine and chlorine atoms could allow for the creation of cross-linked polymers or materials with tunable electronic properties.

Environmental Fate and Transformation Pathways Abiotic and Biotic

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic transformation mechanisms are non-biological processes that can lead to the degradation of chemical compounds in the environment. For 4-Chloro-3,5-dibromo-o-xylene, these processes are expected to include photodegradation, oxidation by environmental radicals, and hydrolysis.

Photo-degradation, the breakdown of compounds by light, is a significant abiotic pathway for many aromatic hydrocarbons. While direct photolysis of this compound may occur, the presence of chromophores (the aromatic ring and halogen substituents) suggests it can absorb ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen or carbon-carbon bonds.

Studies on xylene isomers have shown that they undergo photo-isomerization, photodecomposition, and photo-oxidation, with photo-isomerization being a dominant process. Under UV and vacuum ultraviolet (VUV) irradiation in the presence of oxygen, significant removal of xylene isomers has been observed. The degradation of brominated flame retardants, which share structural similarities, often involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring as a primary step in photodegradation. It is plausible that this compound undergoes similar light-induced reactions, leading to dehalogenation and the formation of various intermediates.

Table 1: Inferred Photo-Degradation Reactions of this compound

Reaction Type Probable Products Influencing Factors
Photolytic Cleavage Debrominated and dechlorinated intermediates, phenolic compounds Wavelength of light, presence of photosensitizers

In the atmosphere and aquatic environments, highly reactive radicals such as hydroxyl (OH) radicals and nitrate radicals play a crucial role in the degradation of organic compounds. The reaction of OH radicals with aromatic compounds is a primary transformation pathway.

For o-xylene (B151617), the atmospheric oxidation initiated by OH radicals is dominated by the addition of the radical to the aromatic ring. This leads to the formation of adducts that can react with atmospheric oxygen to form bicyclic peroxy radicals. These radicals can then react further to form a variety of products, including organonitrates, hydroperoxides, and bicyclic alkoxy radicals, which ultimately break down into smaller molecules like biacetyl, butenedial, and methylglyoxal. It is anticipated that this compound would undergo similar oxidative transformations, with the halogen substituents influencing the reaction sites and rates. The initial reaction can involve radical addition to the ring, hydrogen abstraction from the methyl groups, or one-electron transfer, followed by reaction with oxygen. This can lead to the formation of phenolic compounds or ring-cleavage products.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of halogenated aromatic compounds depends on the nature and position of the halogen substituents. Generally, aryl halides are resistant to hydrolysis under typical environmental conditions. The carbon-halogen bonds in this compound are expected to be stable, making hydrolysis a slow degradation process in the absence of other contributing factors like microbial activity or extreme pH conditions.

Biotic Degradation Mechanisms Mediated by Microorganisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the environmental fate of many persistent organic pollutants.

The biodegradation of halogenated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different pathways dominating in each.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of aromatic compounds is typically the introduction of oxygen into the aromatic ring by enzymes called oxygenases. This leads to the formation of dihydroxylated intermediates like catechols. researchgate.net These intermediates then undergo ring cleavage, followed by further degradation to central metabolic intermediates. researchgate.net For halogenated aromatics, the removal of halogen atoms can occur either before or after ring cleavage. nih.gov Flavin-dependent monooxygenases can catalyze the dehalogenation and hydroxylation of halogenated phenols. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, a key initial step in the degradation of highly halogenated aromatic compounds is reductive dehalogenation. slideshare.net In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a halogen substituent with a hydrogen atom. eurochlor.org This process is often slow for less halogenated compounds but is crucial for the breakdown of highly chlorinated and brominated substances. berkeley.edunih.gov The resulting less-halogenated intermediates can then be further degraded, sometimes through subsequent aerobic processes. eurochlor.orgnih.gov For instance, anaerobic debromination of polybrominated diphenyl ethers has been shown to preferentially remove para and meta bromines. berkeley.edunih.gov

Table 2: General Microbial Degradation Pathways for Halogenated Aromatics

Condition Key Initial Step Common Intermediates
Aerobic Dioxygenation/Monooxygenation Halogenated catechols, diols

A diverse range of microorganisms has been identified with the ability to degrade halogenated aromatic compounds. The specific enzymes they produce are key to these metabolic capabilities.

Microorganisms: Several bacterial genera are known for their ability to degrade aromatic hydrocarbons, including Pseudomonas, Rhodococcus, Mycobacterium, Alcaligenes, and Sphingomonas. nih.govresearchgate.netpjoes.com For anaerobic dehalogenation, bacteria from the genera Dehalococcoides, Dehalobacter, and Desulfitobacterium are particularly important. slideshare.netberkeley.edunih.gov Microbial consortia, containing multiple species with complementary metabolic capabilities, are often more effective at degrading complex mixtures of pollutants than single strains. mdpi.comnih.gov

Enzymes: The key enzymes involved in the initial stages of aerobic degradation are dioxygenases and monooxygenases . Dioxygenases introduce two atoms of oxygen into the aromatic ring, while monooxygenases incorporate one. nih.govomicsonline.org These enzymes can lead to hydroxylation and, in some cases, dehalogenation. nih.govomicsonline.org For example, chlorobenzene (B131634) dioxygenase can both dioxygenate and dechlorinate 1,2,4,5-tetrachlorobenzene. nih.gov

In anaerobic degradation, reductive dehalogenases are the critical enzymes that catalyze the removal of halogen substituents. nih.gov

Table 3: Microorganisms and Enzymes Involved in Halogenated Aromatic Degradation

Microorganism Genus Degradation Condition Key Enzyme(s)
Pseudomonas Aerobic Dioxygenases, Monooxygenases researchgate.netpjoes.com
Rhodococcus Aerobic Dioxygenases, Monooxygenases researchgate.net
Dehalococcoides Anaerobic Reductive dehalogenases slideshare.netberkeley.edunih.gov

Metabolite Identification and Elucidation of Degradation Cascades

The degradation of this compound is expected to proceed through a series of enzymatic reactions, primarily facilitated by microorganisms. These processes typically involve initial oxidative attacks on either the methyl groups or the aromatic ring, followed by dehalogenation and subsequent ring cleavage.

Initial Oxidative Pathways:

The initial transformation of this compound is likely initiated by oxygenase enzymes, which can follow two primary routes:

Methyl Group Oxidation: Monooxygenases can catalyze the hydroxylation of one of the methyl groups to form 4-chloro-3,5-dibromo-2-methylbenzyl alcohol. This alcohol can be further oxidized to the corresponding aldehyde (4-chloro-3,5-dibromo-2-methylbenzaldehyde) and then to a carboxylic acid (4-chloro-3,5-dibromo-2-methylbenzoic acid). This pathway is common for the degradation of substituted toluenes and xylenes (B1142099).

Aromatic Ring Dioxygenation: Dioxygenases can attack the aromatic ring to form a cis-dihydrodiol. For this compound, this would likely result in the formation of a substituted cis-1,2-dihydroxy-cyclohexa-3,5-diene. This intermediate is then dehydrogenated to form the corresponding catechol, 4-chloro-3,5-dibromo-2,3-dimethylphenol.

Dehalogenation Mechanisms:

Following the initial oxidative steps, the removal of the halogen substituents (chlorine and bromine atoms) is a critical step in the detoxification and further degradation of the molecule. Dehalogenation can occur through several mechanisms:

Oxidative Dehalogenation: This process can occur during the initial attack by oxygenases, where a halogen atom is replaced by a hydroxyl group.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atoms can be sequentially removed and replaced by hydrogen atoms. This process is particularly important for highly halogenated compounds. For this compound, this could lead to the formation of various lesser-halogenated intermediates.

Hydrolytic Dehalogenation: In some cases, a halogen atom can be replaced by a hydroxyl group through the action of hydrolase enzymes.

Ring Cleavage and Funneling into Central Metabolism:

Once a dihydroxylated intermediate, such as a catechol, is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. The ring can be cleaved through ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates. These intermediates are then further metabolized and funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization to carbon dioxide, water, and inorganic halides.

The following table outlines the potential metabolites of this compound based on known degradation pathways of similar compounds. It is important to note that these are hypothetical metabolites and their formation in the environment would need to be confirmed through experimental studies.

Metabolite Name Chemical Formula Potential Formation Pathway Enzymes Potentially Involved
4-Chloro-3,5-dibromo-2-methylbenzyl alcoholC8H7Br2ClOOxidation of a methyl groupXylene monooxygenase
4-Chloro-3,5-dibromo-2-methylbenzaldehydeC8H5Br2ClOOxidation of the corresponding alcoholBenzyl alcohol dehydrogenase
4-Chloro-3,5-dibromo-2-methylbenzoic acidC8H5Br2ClO2Oxidation of the corresponding aldehydeBenzaldehyde dehydrogenase
4-Chloro-3,5-dibromo-2,3-dimethylphenolC8H7Br2ClOAromatic ring dioxygenation and subsequent dehydrogenationToluene/xylene dioxygenase, dihydrodiol dehydrogenase
3,5-Dibromo-4-chloro-catecholC6H3Br2ClO2Demethylation and hydroxylation of the aromatic ring
Protocatechuate and Catechol derivativesRing cleavage of catechol intermediatesCatechol 1,2-dioxygenase, Catechol 2,3-dioxygenase

The complete degradation cascade of this compound is likely to be a multi-step process involving a consortium of microorganisms, each capable of carrying out specific enzymatic reactions. The persistence of this compound in the environment will depend on the presence and activity of such microbial communities, as well as on environmental conditions such as oxygen availability, pH, and temperature.

In-depth Analysis of this compound in Supramolecular Chemistry and Crystal Engineering

Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the supramolecular chemistry and crystal engineering applications of the chemical compound This compound . Extensive searches of scholarly databases and chemical repositories have not yielded specific studies on its crystalline architecture, halogen bonding interactions, or its use in the formation of co-crystals and other supramolecular assemblies.

Therefore, a detailed article structured around the specific points of halogen bonding interactions (such as C-X···N, C-X···O, C-X···Halogen, and C-X···π), the directionality and strength of these bonds in its solid state, the design of its co-crystals, and the influence of its specific halogenation pattern on crystal packing cannot be generated at this time.

While the principles of supramolecular chemistry and crystal engineering are well-established, and the behavior of halogenated organic compounds is a broad area of active research, the specific application of these principles to this compound has not been documented in accessible scientific reports. The requested in-depth analysis, including detailed research findings and data tables, is contingent upon the existence of primary research that characterizes this specific compound's solid-state behavior.

Future research may elucidate the crystal structure and supramolecular properties of this compound, which would then enable a thorough discussion of the topics outlined. Scientists in the field of crystal engineering continually explore novel halogenated molecules to understand and exploit the subtle interplay of intermolecular forces that govern self-assembly in the solid state. Should such research be published, a comprehensive article as requested could be composed.

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